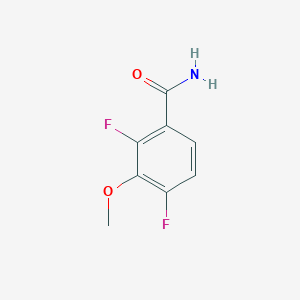

2,4-Difluoro-3-methoxybenzamide

描述

Research Significance of the 2,4-Difluoro-3-methoxybenzamide Moiety in Complex Chemical Structures

The research significance of the this compound moiety lies in its function as a versatile chemical building block. Its structure is incorporated into larger, more complex molecules, particularly in pharmaceutical development. The strategic placement of two fluorine atoms and a methoxy (B1213986) group on the benzamide (B126) scaffold provides a unique combination of steric and electronic properties that can be exploited in drug design.

The presence of fluorine is a critical aspect of its utility. In medicinal chemistry, the substitution of hydrogen with fluorine is a common strategy to enhance the metabolic stability of a potential drug by making C-H bonds more resistant to oxidative metabolism. tandfonline.com Fluorine can also increase the binding affinity of a molecule to its target protein and improve its permeability across biological membranes. mdpi.com For instance, the inclusion of a fluorine atom in certain quinolone antibiotics was found to improve the binding to their target, DNA gyrase, by a significant margin. tandfonline.com The difluorobenzamide motif, in particular, is recognized for its importance in the development of inhibitors for biological targets like the bacterial cell division protein FtsZ. nih.gov

Furthermore, a key precursor to this compound, 2,4-difluoro-3-hydroxybenzoic acid, serves as a starting material for the synthesis of novel antibacterial drugs such as Garenoxacin, highlighting the moiety's role in constructing complex and medically relevant final products. google.com

Contextualization within Modern Organic Synthesis and Medicinal Chemistry

In the landscape of modern chemical research, this compound is situated at the intersection of advanced organic synthesis and rational drug discovery.

Organic Synthesis: The compound is recognized as a key intermediate. Its synthesis relies on established, yet nuanced, chemical transformations. A documented route to its core structure involves the preparation of the precursor 2,4-difluoro-3-hydroxybenzoic acid from 3,4,5-trifluoronitrobenzene through a multi-step process involving methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis. google.com The subsequent conversion of the resulting benzoic acid to the final benzamide is a standard synthetic step. The availability of such synthetic pathways makes the this compound scaffold accessible for further chemical elaboration and incorporation into target molecules.

Table 2: Key Precursors in the Synthesis of the 2,4-Difluoro-3-hydroxybenzoic Acid Core

| Compound Name | Role in Synthesis |

|---|---|

| 3,4,5-Trifluoronitrobenzene | Initial Raw Material |

| 3,5-Difluoro-4-anisidine | Intermediate after Methoxylation and Reduction |

| 2,6-Difluoro-3-bromoanisole | Intermediate after Bromination and Deamination |

| 2,4-Difluoro-3-hydroxybenzoic Acid | Final Precursor to the Target Benzamide |

This table outlines key compounds in a documented synthesis pathway for a direct precursor to this compound. google.com

Medicinal Chemistry: Within medicinal chemistry, this compound is an exemplary molecular fragment for use in Fragment-Based Drug Discovery (FBDD). wikipedia.orgnih.gov FBDD is a method that identifies small, low-complexity molecules, or "fragments," that bind weakly to a biological target and then chemically evolves them into more potent lead compounds. wikipedia.org With a molecular weight under 200 Da and a low number of rotatable bonds, this compound fits the profile of an ideal fragment, often described by the "rule of three". wikipedia.org

The strategic fluorination of the molecule is highly desirable in this context. The introduction of fluorine can alter the acidity (pKa) of nearby functional groups, reduce the basicity of amines to improve bioavailability, and create favorable interactions with protein side chains. tandfonline.commdpi.com The unique electronic properties imparted by the two fluorine atoms and the methoxy group make this compound a valuable starting point for designing inhibitors with high ligand efficiency, where a small molecule can have a potent binding effect. youtube.com Its use as a building block allows chemists to systematically explore the chemical space around a target protein to develop novel therapeutics.

Structure

3D Structure

属性

IUPAC Name |

2,4-difluoro-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYPPAZGMZCVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407545 | |

| Record name | 2,4-difluoro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479091-06-0 | |

| Record name | 2,4-difluoro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Difluoro 3 Methoxybenzamide and Its Derivatives

Strategies for the Preparation of 2,4-Difluoro-3-methoxybenzoic Acid as a Key Precursor

The synthesis of the essential intermediate, 2,4-Difluoro-3-methoxybenzoic acid, can be approached through various multi-step sequences starting from commercially available fluorinated aromatics. One common strategy involves a sequence of nitration, nucleophilic substitution, reduction, and functional group interconversion.

A plausible synthetic route can start from a trifluoronitrobenzene derivative. The process typically involves:

Methoxylation: A selective nucleophilic aromatic substitution reaction where one fluorine atom is replaced by a methoxy (B1213986) group.

Reduction: The nitro group is reduced to an amine. This is often achieved through catalytic hydrogenation.

Functional Group Transformation: The newly formed amino group can be converted into other functionalities. For instance, a sequence involving bromination, deamination, cyanation, and finally hydrolysis can be employed to introduce the carboxylic acid group at the desired position. google.com

An alternative approach, adapted from the synthesis of similar polyhalogenated benzoic acids, involves the introduction of a directing group, such as a nitro group, to control the regioselectivity of subsequent reactions. researchgate.net The synthesis sequence often includes nitration, methoxyl substitution, reduction of the nitro group, diazotisation, and a final reduction or substitution to yield the benzoic acid. researchgate.net For example, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile utilizes a sequence of nitration, selective reduction, diazotisation, and chlorination. researchgate.net These established methodologies for fluorinated benzoic acids highlight the key transformations required for synthesizing the 2,4-Difluoro-3-methoxybenzoic acid precursor.

Amide Coupling Reactions for the Synthesis of 2,4-Difluoro-3-methoxybenzamide Derivatives

The formation of the amide bond is the pivotal step in synthesizing this compound. This is typically achieved by activating the carboxylic acid group of 2,4-Difluoro-3-methoxybenzoic acid to facilitate its reaction with an amine.

Modern organic synthesis heavily relies on coupling reagents to form amide bonds efficiently and under mild conditions, minimizing side reactions. nih.gov Among the most effective are aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). bachem.comyoutube.com

The reaction mechanism involves the activation of the carboxylic acid by HATU in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). youtube.com DIPEA deprotonates the carboxylic acid, and the resulting carboxylate attacks the HATU reagent. This forms a highly reactive OAt-active ester, which is then readily susceptible to nucleophilic attack by the primary or secondary amine, leading to the formation of the desired amide bond. youtube.comsigmaaldrich.com This method is widely used due to its high coupling rates and effectiveness, even with sterically hindered substrates. bachem.comsigmaaldrich.com

| Reagent | Full Name | Role | Typical Base Used |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Coupling reagent; forms a highly reactive OAt-active ester. youtube.comsigmaaldrich.com | DIPEA, Triethylamine youtube.com |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Coupling reagent; forms an OBt-active ester. sigmaaldrich.com | DIPEA, NMM |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Carbodiimide coupling reagent; activates the carboxylic acid. nih.gov | HOBt (additive), DMAP nih.gov |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium-based coupling reagent; forms an OBt-active ester. sigmaaldrich.com | DIPEA, NMM |

When the amine substrate contains other reactive functional groups or when precise control over the reaction is needed, a protection-deprotection strategy is employed. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its ease of introduction and removal. semanticscholar.org

The protection step involves reacting the amine with Di-tert-butyl dicarbonate (Boc anhydride). This reaction is often performed in a suitable solvent like acetonitrile and can be catalyzed by a Lewis acid. semanticscholar.org The Boc group effectively shields the amine's nucleophilicity, preventing it from participating in unwanted side reactions.

Once the amide coupling is complete, the Boc group can be removed under acidic conditions, typically using a solution of hydrochloric acid (HCl) in an organic solvent like methanol or dioxane. gsconlinepress.com This deprotection step regenerates the free amine without affecting the newly formed amide bond.

A primary amino group, required for the amide coupling reaction, is frequently introduced onto an aromatic ring by the reduction of a corresponding nitro compound. The reduction of aromatic nitro groups is a fundamental and reliable transformation in organic synthesis. orientjchem.orgorganic-chemistry.org

Several methods are available for this conversion:

Catalytic Hydrogenation: This is an environmentally friendly method that involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as palladium on carbon (Pd/C). researchgate.net

Metal-Acid Systems: A classic method involves the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid like HCl. Anhydrous stannous chloride (SnCl₂) in alcohol is also an effective reagent for this transformation. researchgate.net

Borohydride Systems: Sodium borohydride (NaBH₄) alone does not typically reduce nitro groups, but its reactivity can be enhanced by combining it with transition metal salts, such as nickel(II) acetate (Ni(OAc)₂). orientjchem.org This system allows for the reduction to occur under mild, often room temperature, conditions. orientjchem.org

The choice of method depends on the presence of other functional groups in the molecule, as some reagents offer greater chemoselectivity than others. organic-chemistry.org

| Reagent System | Typical Conditions | Key Features |

|---|---|---|

| H₂ / Pd/C | Pressurized hydrogen, solvent (e.g., methanol, ethyl acetate) | Clean, high yield, environmentally friendly. researchgate.net |

| SnCl₂ · 2H₂O | Solvent (e.g., ethanol, ethyl acetate), often heated | Effective and widely used for aromatic nitro groups. researchgate.net |

| NaBH₄ / Ni(OAc)₂ | Solvent (e.g., wet acetonitrile), room temperature | Mild conditions, high yields. orientjchem.org |

| Fe / HCl | Aqueous acid, often heated | Classical, cost-effective method. |

Integration of the 2,4-Difluoro-N-methoxybenzamide Moiety into Multi-Ring Pharmaceutical Scaffolds

The this compound structure serves as a valuable building block, or scaffold, in the design and synthesis of more complex, multi-ring molecules with potential pharmaceutical applications. Fluorinated aromatic compounds are of significant interest in medicinal chemistry, and intermediates like 2,3,4,5-tetrahalogenated benzoic acid derivatives are known precursors for medicines, including antibacterials. researchgate.net

The benzamide (B126) moiety itself is a common feature in a wide range of biologically active compounds. researchgate.net The integration of the this compound core into larger systems can be achieved by several synthetic strategies:

Functionalization of the Amine: The amine used in the coupling reaction can already be part of a larger, multi-ring system. In this approach, the benzamide unit is appended to a pre-existing complex scaffold.

Post-Coupling Modifications: The aromatic rings of the benzamide can be further functionalized. The fluorine atoms or the phenyl ring can undergo additional reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, to build more elaborate structures.

Cyclization Reactions: The benzamide can be designed with reactive groups that allow for subsequent intramolecular cyclization reactions, forming new heterocyclic rings and creating rigid, polycyclic systems. For example, 2-nitro-N-arylbenzamides can be converted into 2,3-dihydro-1H-quinazoline-4-ones. researchgate.net

The presence of two fluorine atoms and a methoxy group on the benzoyl ring provides specific electronic and steric properties that can be crucial for the biological activity of the final pharmaceutical compound.

Biological Activity and Molecular Interactions of 2,4 Difluoro 3 Methoxybenzamide Derivatives

Investigation of Enzyme Inhibition by Derivatives Featuring the 2,4-Difluoro-3-methoxybenzamide Moiety

Selective Inhibition of Beta-Secretase 1 (BACE1) by N-(2-aminobenzo[d]thiazol-6-yl)-2,4-difluoro-3-methoxybenzamide (Compound 72)

No publicly available data exists on the BACE1 inhibitory activity of this compound.

Comparative Selectivity Studies Against Related Enzymes (e.g., BACE2)

There is no information in the public domain regarding the selectivity profile of N-(2-aminobenzo[d]thiazol-6-yl)-2,4-difluoro-3-methoxybenzamide against BACE2 or other related enzymes.

Computational Studies on Molecular Interactions and Binding Affinities

Molecular Docking Simulations with Target Enzymes (e.g., BACE1)

No molecular docking studies for N-(2-aminobenzo[d]thiazol-6-yl)-2,4-difluoro-3-methoxybenzamide with BACE1 have been reported in the scientific literature.

Binding Free Energy Predictions using Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) Calculations

There are no published MM-GBSA or other binding free energy calculations for the interaction of N-(2-aminobenzo[d]thiazol-6-yl)-2,4-difluoro-3-methoxybenzamide with any enzyme.

常见问题

Q. What statistical approaches mitigate batch-to-batch variability in biological assay results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。